2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a dioxidotetrahydrothiophenyl group, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.
Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the phenoxy intermediate with a thiophene derivative, followed by oxidation to introduce the dioxidotetrahydrothiophenyl group.
Addition of the Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzylamine under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The phenoxy and fluorobenzyl groups can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.
Chemical Reactivity: Undergoing specific chemical reactions that lead to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
- 2-(3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(tetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
Uniqueness
The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21ClFNO4S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H21ClFNO4S/c1-14-10-18(6-7-19(14)21)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-2-4-16(22)5-3-15/h2-7,10,17H,8-9,11-13H2,1H3 |
InChI Key |
QQFNUYNPPXMMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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